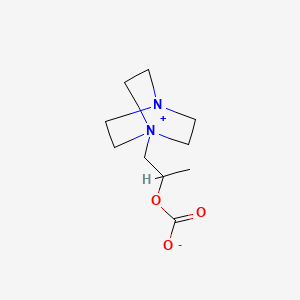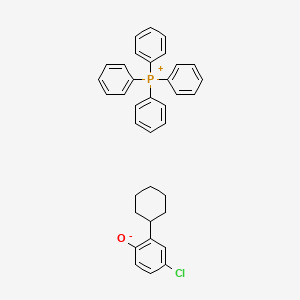
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is a complex organic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound consists of a phenolate group substituted with a chlorine atom and a cyclohexyl group, paired with a tetraphenylphosphanium cation. The combination of these groups imparts distinct reactivity and stability to the compound, making it a subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with tetraphenylphosphonium chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the deprotonation of the phenol group and subsequent formation of the phenolate anion. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield cyclohexyl-substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea, with solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include quinone derivatives, cyclohexyl-substituted phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism by which 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium exerts its effects involves its interaction with specific molecular targets. The phenolate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The tetraphenylphosphanium cation can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
4-chlorothiophenol: Similar in structure but contains a thiol group instead of a phenolate group.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phospholane ring and is used in different chemical applications.
2,4-dichlorophenol: Contains two chlorine atoms on the phenol ring and is used in various industrial applications.
Uniqueness
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is unique due to the combination of its phenolate and tetraphenylphosphanium groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
Properties
CAS No. |
94230-99-6 |
|---|---|
Molecular Formula |
C36H34ClOP |
Molecular Weight |
549.1 g/mol |
IUPAC Name |
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H15ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-20H;6-9,14H,1-5H2/q+1;/p-1 |
InChI Key |
PCKXORPOAUSDDH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


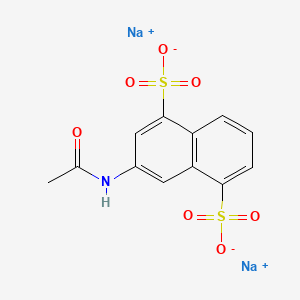
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
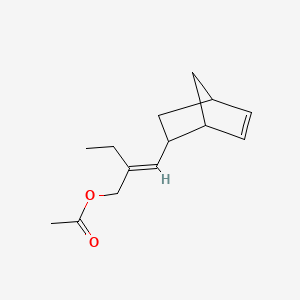


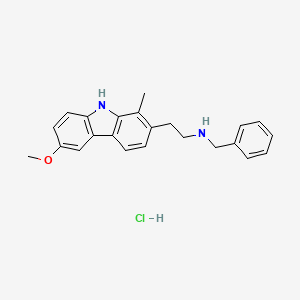

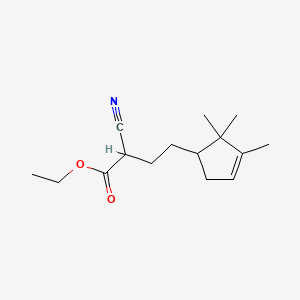
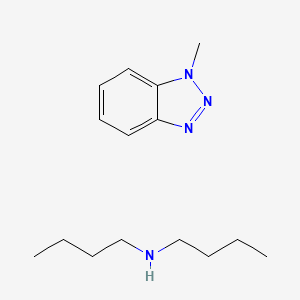
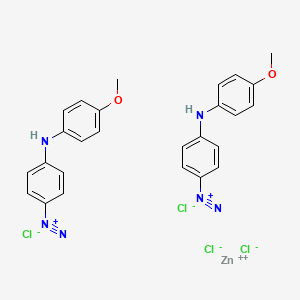
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
